molecular formula C13H18ClN3 B1377762 2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride CAS No. 1296224-75-3

2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride

Cat. No.: B1377762
CAS No.: 1296224-75-3
M. Wt: 251.75 g/mol
InChI Key: PIDMIFHQJMITKT-UHFFFAOYSA-N
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Description

2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride is a versatile chemical compound widely used in scientific research. It is known for its high perplexity and burstiness, making it applicable in various fields such as drug discovery and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride typically involves the reaction of 4-(aminomethyl)piperidine with benzonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines .

Scientific Research Applications

2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Employed in the study of biological pathways and mechanisms.

    Medicine: Investigated for potential therapeutic applications.

    Industry: Utilized in the production of various chemical products.

Mechanism of Action

The mechanism of action of 2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-[4-(Aminomethyl)piperidin-1-yl]ethanol: Similar structure but with an ethanol group instead of a benzonitrile group.

    Piperidine derivatives: Various piperidine-based compounds with different functional groups.

Uniqueness

2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research.

Properties

IUPAC Name

2-[4-(aminomethyl)piperidin-1-yl]benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3.ClH/c14-9-11-5-7-16(8-6-11)13-4-2-1-3-12(13)10-15;/h1-4,11H,5-9,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDMIFHQJMITKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C2=CC=CC=C2C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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